molecular formula C22H17Cl2N3O3S2 B11205858 N-[(3-Chlorophenyl)methyl]-2-[[1-[(4-chlorophenyl)sulfonyl]-1H-benzimidazol-2-yl]thio]acetamide CAS No. 361157-64-4

N-[(3-Chlorophenyl)methyl]-2-[[1-[(4-chlorophenyl)sulfonyl]-1H-benzimidazol-2-yl]thio]acetamide

Cat. No.: B11205858
CAS No.: 361157-64-4
M. Wt: 506.4 g/mol
InChI Key: DLZXACJDHDZIIN-UHFFFAOYSA-N
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Description

N-[(3-Chlorophenyl)methyl]-2-[[1-[(4-chlorophenyl)sulfonyl]-1H-benzimidazol-2-yl]thio]acetamide: is a complex organic compound that features a benzimidazole core, chlorophenyl groups, and a sulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Chlorophenyl)methyl]-2-[[1-[(4-chlorophenyl)sulfonyl]-1H-benzimidazol-2-yl]thio]acetamide typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Chlorophenyl Groups: The chlorophenyl groups can be introduced via nucleophilic aromatic substitution reactions, where a suitable nucleophile displaces a leaving group on a chlorinated aromatic ring.

    Sulfonylation: The sulfonyl group can be introduced by reacting the benzimidazole derivative with a sulfonyl chloride in the presence of a base.

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the sulfonylated benzimidazole with a thiol derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or thioether.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(3-Chlorophenyl)methyl]-2-[[1-[(4-chlorophenyl)sulfonyl]-1H-benzimidazol-2-yl]thio]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound may exhibit interesting pharmacological properties due to its structural features. It could potentially act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development. Studies may focus on its activity against various diseases, including cancer, infections, and inflammatory conditions.

Industry

In industrial applications, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals, polymers, and advanced materials. It may also find use in the development of new coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of N-[(3-Chlorophenyl)methyl]-2-[[1-[(4-chlorophenyl)sulfonyl]-1H-benzimidazol-2-yl]thio]acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzimidazole core is known to bind to various biological targets, while the sulfonyl and chlorophenyl groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and pharmacological activities.

Properties

CAS No.

361157-64-4

Molecular Formula

C22H17Cl2N3O3S2

Molecular Weight

506.4 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-[1-(4-chlorophenyl)sulfonylbenzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C22H17Cl2N3O3S2/c23-16-8-10-18(11-9-16)32(29,30)27-20-7-2-1-6-19(20)26-22(27)31-14-21(28)25-13-15-4-3-5-17(24)12-15/h1-12H,13-14H2,(H,25,28)

InChI Key

DLZXACJDHDZIIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2S(=O)(=O)C3=CC=C(C=C3)Cl)SCC(=O)NCC4=CC(=CC=C4)Cl

Origin of Product

United States

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